Hexanoic--d5 Acid

Übersicht

Beschreibung

Hexanoic–d5 Acid, also known as Caproic acid-d5, is a deuterium-labeled form of hexanoic acid . It is widely used in scientific experiments. Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production .

Synthesis Analysis

Hexanoic–d5 Acid can be synthesized through various methods. One method involves a multi-step reaction with 4 steps . Another method involves the fermentation of ethanol and acetate by certain types of bacteria .

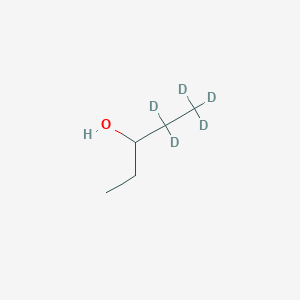

Molecular Structure Analysis

The molecular formula of Hexanoic–d5 Acid is C6H7D5O2 . It is a short-chain saturated fatty acid characterized by a six-carbon chain structure .

Physical And Chemical Properties Analysis

Hexanoic acid appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor . Its boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) . It is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether .

Wissenschaftliche Forschungsanwendungen

Inducing Resistance in Plants

Hexanoic acid (Hx) is a short natural monocarboxylic acid present in some fruits and plants. It has been reported that soil drench application of this acid induces effective resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae and in citrus against Alternaria alternata and Xanthomonas citri . This suggests that hexanoic acid could be used as a natural resistance inducer in plants.

Promoting Emission of Plant Volatiles

Hexanoic acid has been found to induce the activation of mevalonic and linolenic pathways in plants, promoting the emission of plant volatiles . This could be beneficial in enhancing the aroma and flavor of certain fruits and plants.

Preventing Systemic Movement of Viruses in Plants

Hexanoic acid has been shown to prevent the systemic movement of Melon necrotic spot virus (MNSV) in melon plants . This suggests that hexanoic acid could be used as a treatment to prevent the spread of certain viruses in plants.

Priming Callose Deposition in Plants

Hexanoic acid treatment has been found to prime callose deposition in plants, which is associated with the accumulation of salicylic acid (SA) and 12-oxo-phytodienoic acid (OPDA) . This indicates that hexanoic acid could play a role in enhancing the plant’s defense mechanisms.

Increasing Biomass Formation and Hexanoic Acid Production

In microbial metabolic engineering, hexanoic acid has been found to increase both biomass formation and hexanoic acid production when consumed by certain microorganisms . This suggests that hexanoic acid could be used to enhance the productivity of certain industrial fermentation processes.

Enhancing Metabolic Flux in Microorganisms

Hexanoic acid has been found to maintain high hexanoic acid production in microorganisms even under conditions of perturbed flux ratio . This suggests that hexanoic acid could be used to stabilize metabolic processes in microorganisms under varying environmental conditions.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Hexanoic acid and its derivatives have been recently recognized as value-added materials and can be synthesized by several microbes . It has shown promise as a precursor for biofuel production, specifically in the production of bio-jet fuel . The demand for hexanoic acid would increase if it becomes possible to produce it from cheaper starting materials .

Eigenschaften

IUPAC Name |

5,5,6,6,6-pentadeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic--d5 Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

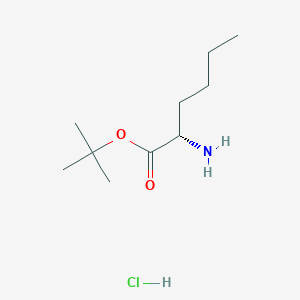

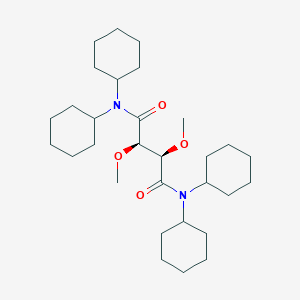

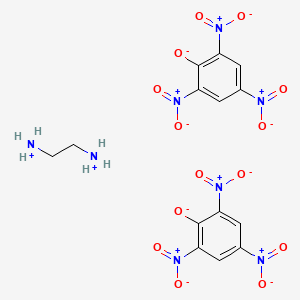

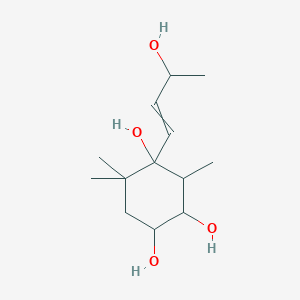

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.